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molecular formula C7H7N3 B102707 3-Hydrazinobenzonitrile CAS No. 17672-26-3

3-Hydrazinobenzonitrile

Cat. No. B102707
M. Wt: 133.15 g/mol
InChI Key: SBOSIWQIJOMACM-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 3-hydrazinobenzonitrile and ethylacetoacetate, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzonitrile is obtained. Subsequent reaction with 2-ethylaniline yields 3-(4-(2-ethylanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzonitrile, Mp 210.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])[NH2:2].C([O:13][C:14](=O)[CH2:15][C:16]([CH3:18])=O)C>>[CH3:18][C:16]1[CH2:15][C:14](=[O:13])[N:1]([C:3]2[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=2)[C:6]#[N:7])[N:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(C1)=O)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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